REACTION_CXSMILES
|
[CH2:1]1[CH2:16][NH:15][CH2:14][CH2:13][NH:12][C:10](=O)[CH2:9][C:7](=O)[NH:6][CH2:5][CH2:4][NH:3][CH2:2]1.[H-].COCCO[Al+]OCCOC.[Na+].[H-]>>[NH:3]1[CH2:2][CH2:1][CH2:16][NH:15][CH2:14][CH2:13][NH:12][CH2:10][CH2:9][CH2:7][NH:6][CH2:5][CH2:4]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CNCCNC(=O)CC(=O)NCCNC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
aromatic hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in the second step
|
Type
|
CUSTOM
|
Details
|
of from 20° to 35° C.
|
Type
|
CUSTOM
|
Details
|
of between 90 minutes and 4 hours
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCNCCCNCCNCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |